5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a useful research compound. Its molecular formula is C9H6F3N3OS2 and its molecular weight is 293.28. The purity is usually 95%.
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Scientific Research Applications
Reactions and Chemical Studies
- Chemical Reactions and Adduct Formation :
- The compound reacts with trialkyl phosphites and trisdialkylaminophosphines to yield dialkyl phosphonate adducts and open dipolar structures. The mechanism behind these reactions and the structure of the products have been studied and confirmed through elemental analysis and spectral studies (Arsanious, Issac, & Boulos, 2001).
Biological and Pharmacological Applications
- Antibacterial and Antifungal Properties :
- Synthesized derivatives of thiadiazoles exhibit notable antibacterial and antifungal activity. The activity was measured against various microbial strains, indicating the potential of these compounds in developing new antimicrobial agents (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Physical Properties and Material Science
- Mesomorphic Properties and Material Applications :
- Thiadiazole derivatives have been found to display enantiotropic columnar phases, which are influenced by factors like the number of side alkoxy chains, the length of the rigid core, and the position of the thiadiazole ring. These findings are crucial for the development of novel liquid crystal materials (Parra, Elgueta, Ulloa, Vergara, & Sánchez, 2012).
Spectroscopic and Theoretical Studies
- Fluorescence Effects and Biological Activity :
- Spectroscopic research and theoretical calculations revealed interesting dual fluorescence effects in thiadiazole derivatives. This phenomenon is dependent on the molecular aggregation and substituent system structure, indicating potential use as effective fluorescence probes or in pharmaceuticals with antimycotic properties (Budziak, Karcz, Makowski, Rachwał, Starzak, Matwijczuk, Myśliwa-Kurdziel, Oniszczuk, Combrzyński, Podleśna, & Matwijczuk, 2019).
Corrosion Inhibition
- Copper Corrosion Inhibition :
- Derivatives of thiadiazole have been synthesized and studied as corrosion inhibitors for copper in acidic media. The study of inhibition properties and correlation with quantum chemical parameters provides insights into their effectiveness and the mechanism of action (Tang, Yang, Yin, Liu, Wan, & Wang, 2009).
Mechanism of Action
Target of Action
Similar compounds, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity , suggesting potential targets could be related to neurological pathways.
Biochemical Pathways
Given its potential anti-convulsant activity , it may influence pathways related to neuronal signaling and neurotransmitter release.
Result of Action
Based on its potential anti-convulsant activity , it may modulate neuronal activity and neurotransmitter release, leading to a reduction in seizure frequency or intensity.
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)anilino]-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3OS2/c10-9(11,12)16-6-3-1-5(2-4-6)13-7-14-15-8(17)18-7/h1-4H,(H,13,14)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDUUNRMQJZYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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